molecular formula C14H17FO2 B8001193 2-[(Cyclohexyloxy)methyl]-4-fluorobenzaldehyde CAS No. 1443303-59-0

2-[(Cyclohexyloxy)methyl]-4-fluorobenzaldehyde

Cat. No.: B8001193
CAS No.: 1443303-59-0
M. Wt: 236.28 g/mol
InChI Key: GLSKJFIAHJXYOH-UHFFFAOYSA-N
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Description

2-[(Cyclohexyloxy)methyl]-4-fluorobenzaldehyde is an organic compound with the molecular formula C₁₄H₁₇FO₂ It is characterized by the presence of a cyclohexyloxy group attached to a benzaldehyde moiety, with a fluorine atom at the para position relative to the aldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Cyclohexyloxy)methyl]-4-fluorobenzaldehyde typically involves the reaction of 4-fluorobenzaldehyde with cyclohexyloxy methyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[(Cyclohexyloxy)methyl]-4-fluorobenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a catalyst.

Major Products Formed

    Oxidation: 2-[(Cyclohexyloxy)methyl]-4-fluorobenzoic acid.

    Reduction: 2-[(Cyclohexyloxy)methyl]-4-fluorobenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(Cyclohexyloxy)methyl]-4-fluorobenzaldehyde has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(Cyclohexyloxy)methyl]-4-fluorobenzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain molecular targets. Additionally, the cyclohexyloxy group can influence the compound’s lipophilicity and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluorobenzaldehyde
  • 2-[(Cyclohexyloxy)methyl]benzaldehyde
  • 4-Fluoro-2-methoxybenzaldehyde

Comparison

Compared to 4-fluorobenzaldehyde, 2-[(Cyclohexyloxy)methyl]-4-fluorobenzaldehyde has an additional cyclohexyloxy group, which can significantly alter its chemical and physical properties. This modification can enhance its stability, solubility, and reactivity. The presence of the fluorine atom in both compounds can influence their biological activity and interactions with molecular targets. The unique combination of these functional groups in this compound makes it a valuable compound for various applications.

Properties

IUPAC Name

2-(cyclohexyloxymethyl)-4-fluorobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FO2/c15-13-7-6-11(9-16)12(8-13)10-17-14-4-2-1-3-5-14/h6-9,14H,1-5,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLSKJFIAHJXYOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OCC2=C(C=CC(=C2)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701231540
Record name Benzaldehyde, 2-[(cyclohexyloxy)methyl]-4-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701231540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443303-59-0
Record name Benzaldehyde, 2-[(cyclohexyloxy)methyl]-4-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443303-59-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzaldehyde, 2-[(cyclohexyloxy)methyl]-4-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701231540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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